2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone is a chemical compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a chloro group and a hydroxyindole moiety, which may contribute to its pharmacological properties.
The synthesis of 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone can be achieved through several methods, primarily involving the acylation of 7-hydroxyindoline.
Common Synthetic Route:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solvents such as dichloromethane or ethanol is common during purification processes.
The molecular formula for 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone is , with a molecular weight of approximately 193.63 g/mol. The structure features:
2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone can undergo several chemical reactions due to its reactive functional groups:
Reactions involving this compound often require specific conditions such as controlled temperature and inert atmospheres to prevent degradation or undesired side reactions.
The mechanism of action for compounds like 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone typically involves interaction with biological targets such as enzymes or receptors.
Proposed Mechanism:
Experimental studies are necessary to elucidate specific pathways affected by this compound and quantify its efficacy.
Physical property data remains limited; further characterization through spectroscopy (NMR, IR) would provide insights into structural integrity.
Scientific Uses:
Indoline derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to endogenous molecules and versatile bioactivity profiles. The 2-hydroxyindoline (oxindole) core, in particular, serves as a critical pharmacophore in several therapeutic agents. These heterocyclic systems exhibit conformational semi-rigidity that enables precise spatial positioning of functional groups for target interaction. Recent drug discovery efforts have leveraged substituted indolines as kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and antiviral agents [3] [10]. The presence of hydrogen bond donor-acceptor pairs within the hydroxyindoline scaffold facilitates binding to biological targets through complementary polar interactions, while the aromatic system enables hydrophobic contacts. Modifications at the N1-position, especially with electrophilic chloroacetyl groups, significantly expand the medicinal chemistry utility of these compounds by enabling covalent targeting or serving as synthetic intermediates for further derivatization [1] [4].
Table 1: Bioactive Indoline Derivatives in Drug Discovery
Compound Structure | Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | HIV-1 Reverse Transcriptase | Antiviral | 3-Hydroxyindolin-2-one, phenacyl group |
7-Hydroxy-indolinyl compounds | P2Y1 Receptor | Antithrombotic | 7-Hydroxy substitution, N1-ethanone |
4,7-Dichloro-3-hydroxyindolin-2-one analogs | EWS-FLI1 Oncoprotein | Anticancer (Ewing's Sarcoma) | Halogenated indoline, aldol adduct |
Chloroacetyl-substituted heterocycles have established themselves as versatile intermediates in drug design since the mid-20th century. The chloroacetyl moiety (–COCH₂Cl) provides a unique combination of reactivity and structural predictability that medicinal chemists exploit for targeted molecular synthesis. This functional group undergoes efficient nucleophilic displacement reactions with amines, thiols, and alcohols, enabling rapid diversification of lead compounds [1] [9]. Additionally, the electron-withdrawing carbonyl group adjacent to the chlorine atom creates an electrophilic center capable of covalent bond formation with biological nucleophiles (e.g., cysteine residues), making chloroacetyl derivatives valuable in targeted covalent inhibitor design.
The strategic incorporation of chloroacetyl groups onto nitrogen-containing heterocycles like piperidine, azetidine, and indoline generates key building blocks for structure-activity relationship (SAR) exploration. For instance, 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS: 1628263-61-5) demonstrates how chloroacetylation of constrained heterocycles creates valuable intermediates for further derivatization [9]. Similarly, 2-chloro-1-piperidin-1-yl-ethanone exemplifies this approach with saturated nitrogen heterocycles [6]. The extension to indoline systems follows this established design principle, where the chloroacetyl group at N1 transforms the indoline core into a reactive handle for generating targeted bioactive molecules.
The 7-hydroxyindoline motif presents distinct advantages in antagonist development, particularly for protein targets requiring precise hydrogen bonding interactions. Positioned at the 7-position, the hydroxy group projects into a unique spatial region compared to other hydroxyindoline isomers, enabling interactions with specific subpockets in biological targets. Molecular modeling studies indicate that 7-hydroxy substitution optimizes vectorial orientation for binding to purinergic receptors, specifically the P2Y1 receptor, where it acts as an antagonist [4]. The electronic environment created by the 7-hydroxy group also influences the electron density of the entire indoline system, potentially enhancing binding affinity through π-stacking interactions with aromatic residues in binding pockets.
Compared to 2-hydroxyindolin-1-yl or 5-hydroxyindolin-1-yl analogs (e.g., CAS: 88150-27-0 and 139607-68-4), the 7-hydroxy isomer offers different electronic and steric properties that can be exploited for selective target engagement [1] [2]. The ortho-positioning of the hydroxy group relative to the nitrogen creates an intramolecular hydrogen bonding opportunity that may influence conformational preferences. This strategic positioning, combined with the reactive chloroacetyl handle, makes 2-chloro-1-(7-hydroxyindolin-1-yl)ethanone a promising template for developing antagonists against clinically relevant targets, particularly in cardiovascular and oncological therapeutic areas where receptor antagonism plays a crucial role.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7